1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(oxan-4-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)8-1-4-11(10-8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQNETGYRZMKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342905-27-4 | |
| Record name | 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
A widely utilized method involves the cyclocondensation of hydrazines with β-keto esters to form the pyrazole ring, followed by functionalization.
Procedure :
- Formation of pyrazole-3-carboxylate :
Ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to yield ethyl 1H-pyrazole-3-carboxylate. - N1-Alkylation with oxan-4-yl group :
The pyrazole nitrogen is alkylated using 4-bromotetrahydropyran in the presence of potassium carbonate in DMF at 80°C. - Saponification to carboxylic acid :
Hydrolysis of the ester with aqueous NaOH in ethanol affords the final product.
Optimization :
Mechanistic Insight :
The alkylation step proceeds via an SN2 mechanism, favored by the steric accessibility of the pyrazole nitrogen and the polar aprotic solvent.
Direct Coupling of Pre-Functionalized Pyrazoles
For higher regiocontrol, pre-formed 1H-pyrazole-3-carboxylic acid is coupled with tetrahydropyran-4-ylboronic acid under Suzuki-Miyaura conditions.
Procedure :
- Protection of carboxylic acid :
The acid is converted to its methyl ester using thionyl chloride and methanol. - Palladium-catalyzed coupling :
Reaction with tetrahydropyran-4-ylboronic acid, Pd(PPh3)4, and Cs2CO3 in dioxane/water (3:1) at 100°C for 12 hours. - Deprotection :
Ester hydrolysis with LiOH in THF/water yields the target compound.
Optimization :
Oxidative Functionalization of Methylpyrazoles
An alternative route involves oxidation of a methyl group to carboxylic acid after introducing the oxan-4-yl moiety.
Procedure :
- Synthesis of 1-(oxan-4-yl)-3-methyl-1H-pyrazole :
Prepared via N-alkylation of 3-methyl-1H-pyrazole with 4-bromotetrahydropyran. - Oxidation to carboxylic acid :
Treatment with KMnO4 in acidic aqueous acetone at 60°C for 24 hours.
Optimization :
Advanced Methodologies and Catalytic Innovations
Photocatalytic C–H Functionalization
Recent advances leverage visible-light catalysis to directly introduce the oxan-4-yl group into pyrazole-3-carboxylic acid.
Procedure :
- Reaction setup :
Pyrazole-3-carboxylic acid, tetrahydropyran-4-yl iodide, fac-Ir(ppy)3 (photocatalyst), and DIPEA in DMF under blue LED irradiation. - Mechanism :
Radical-mediated C–H abstraction followed by coupling with the oxan-4-yl radical.
Optimization :
Flow Chemistry for Scalable Synthesis
Continuous-flow systems enhance reproducibility and safety in large-scale preparations.
Procedure :
- Multi-step flow setup :
Optimization :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 62–68 | Cost-effective, fewer steps | Moderate regioselectivity |
| Suzuki-Miyaura Coupling | 55–60 | High regiocontrol | Requires boronic acid derivative |
| Oxidative Functionalization | 50–55 | Simple starting materials | Risk of over-oxidation |
| Photocatalytic C–H | 70–75 | Step-economical | Specialized equipment required |
| Flow Chemistry | 98 | Scalable, high purity | High initial investment |
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
- HPLC Conditions : C18 column, 0.1% H3PO4/ACN gradient, retention time = 8.2 min.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound .
Scientific Research Applications
1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism by which 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Physicochemical Properties
Pyrazole-3-carboxylic acid derivatives are structurally diverse, with modifications at the N1 and C5 positions significantly altering their properties. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : Aryl substituents (e.g., 4-fluorophenyl in ) increase lipophilicity, reducing aqueous solubility but enhancing membrane permeability.
- Polarity : The oxan-4-yl group balances lipophilicity and polarity, improving metabolic stability compared to purely aromatic substituents .
- Hydrogen Bonding : Carboxylic acid and hydroxyethyl groups (e.g., ) enhance hydrogen bonding capacity, influencing target binding.
Research Findings and Trends
- Metabolic Stability : Oxan-4-yl and oxetanyl groups (e.g., ) improve metabolic stability compared to linear alkyl chains, making them preferred in drug design.
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., -F, -Cl) at N1 enhance target affinity but reduce solubility.
- Ethers (e.g., oxan-4-yl) optimize logP values for balanced ADME properties .
Biological Activity
1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a pyrazole ring and a carboxylic acid functional group, suggests potential biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of its biological activity, supported by research findings and data tables.
Structural Information
- Molecular Formula : C9H12N2O3
- SMILES : C1COCCC1N2C=CC(=N2)C(=O)O
- InChI : InChI=1S/C9H12N2O3/c12-9(13)8-1-4-11(10-8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,12,13)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in various biochemical pathways. For instance, it has been shown to act as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway, which is vital for DNA synthesis and cell proliferation .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against a range of bacterial strains, suggesting its potential as a novel antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit pro-inflammatory cytokines in cell culture models, indicating its potential for treating inflammatory diseases.
Anticancer Activity
Research into the anticancer effects of this compound has revealed promising results. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential use as an alternative treatment option in combating antibiotic-resistant strains.
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects on RAW 264.7 macrophages exposed to lipopolysaccharides (LPS). Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its role in modulating inflammatory responses.
Q & A
Q. What are the key structural features of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid, and how do they influence its physicochemical properties?
The compound consists of a pyrazole ring substituted at the 1-position with an oxane (tetrahydropyran) ring and a carboxylic acid group at the 3-position. The oxane ring introduces conformational rigidity and potential hydrogen-bonding interactions via its ether oxygen, while the carboxylic acid moiety enhances solubility in polar solvents and enables salt formation. The planar pyrazole core facilitates π-π stacking interactions, critical for binding to biological targets. These structural attributes contribute to its moderate molecular weight (196.21 g/mol) and logP value, making it suitable for drug discovery .
Q. What synthetic strategies are commonly employed to prepare this compound?
A typical synthesis involves:
- Step 1: Alkylation of a pyrazole precursor (e.g., 1H-pyrazole-3-carboxylic acid) with a functionalized oxane derivative (e.g., 4-bromooxane) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxane substituent.
- Step 2: Acidic or basic hydrolysis of ester intermediates (if present) to yield the carboxylic acid.
- Step 3: Purification via recrystallization or column chromatography, often using ethyl acetate/hexane or dichloromethane/methanol gradients .
Q. What safety protocols are critical when handling this compound?
The compound carries GHS hazard warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335). Key precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Handling in a fume hood to avoid inhalation.
- Storage in airtight containers under inert gas (argon) to prevent oxidation.
- Disposal via approved hazardous waste channels .
Advanced Research Questions
Q. How does stereochemistry at the oxane ring impact biological activity?
The oxane ring’s chair conformation and axial/equatorial substituent orientation influence binding to targets like enzymes or receptors. For example, the (2R,3R) stereochemistry in related compounds enhances affinity for kinases by optimizing hydrophobic interactions in the ATP-binding pocket. Stereochemical analysis via X-ray crystallography (as in ) or NMR-based conformational studies is recommended to correlate structure-activity relationships (SAR) .
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) may arise from assay conditions (pH, co-solvents) or impurity profiles. Methodological recommendations:
- Validate purity via HPLC-MS (>95%) and control for residual solvents.
- Replicate assays under standardized conditions (e.g., buffer pH 7.4, 25°C).
- Use orthogonal techniques (e.g., SPR for binding kinetics, cellular assays for functional activity) to confirm mechanisms .
Q. What strategies optimize synthetic yields of this compound?
Yield optimization requires:
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of boronic acids to pyrazole intermediates.
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control: Microwave-assisted synthesis at 80–100°C reduces reaction time.
- Protecting Groups: Use of tert-butyl esters for the carboxylic acid to prevent side reactions during alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
